

Application Notes and Protocols: NIR-641 N-succinimidyl Ester

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Compound of Interest

Compound Name: NIR-641 N-succinimidyl ester

Cat. No.: B1611758

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Introduction

NIR-641 N-succinimidyl (NHS) ester is a reactive fluorescent dye used for the covalent labeling of biomolecules.[1][2] As a near-infrared (NIR) fluorophore, it offers significant advantages for in vivo imaging and other applications where deep tissue penetration and minimal autofluorescence are required.[3][4] The NHS ester functional group specifically reacts with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds.[2][5] This document provides detailed information on the solubility of **NIR-641 N-succinimidyl ester** in common organic solvents, along with comprehensive protocols for its use in biomolecule labeling.

Solubility Data

While specific quantitative solubility data for **NIR-641 N-succinimidyl ester** is not readily available in public literature, general recommendations for preparing stock solutions of similar NHS esters provide practical guidance. It is crucial to use anhydrous (dry) solvents, as NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[2][6][7] Stock solutions should be prepared fresh immediately before use.[2][8]

The following table summarizes recommended stock solution concentrations for amine-reactive NHS esters in DMSO and DMF based on established protocols. These concentrations are readily achievable and suitable for most labeling applications.

Solvent	Recommended Stock Concentration	Notes
Anhydrous DMSO	2–5 mM or 10 mg/mL	DMSO is a common solvent for NHS esters.[1][2][9] Ensure it is anhydrous to prevent hydrolysis of the dye.[6][7] The final concentration of DMSO in the reaction mixture should generally not exceed 10%.[2]
Anhydrous DMF	2–5 mM or 10 mg/mL	Amine-free DMF is a preferred solvent.[9] Like DMSO, it must be anhydrous.[7] Solutions in DMF can be stored at -20°C for short periods.[7][9]

Experimental Protocols

Protocol 1: Preparation of NIR-641 N-succinimidyl Ester Stock Solution

Materials:

- **NIR-641 N-succinimidyl ester**
- Anhydrous dimethyl sulfoxide (DMSO) or anhydrous, amine-free dimethylformamide (DMF)
- Vortex mixer
- Microcentrifuge tubes

Procedure:

- Allow the vial of **NIR-641 N-succinimidyl ester** to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]
- Prepare the stock solution immediately before use.[2][8]

- Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or 2-5 mM).
- Vortex the vial vigorously to ensure the dye is completely dissolved.[\[8\]](#)

Protocol 2: Protein Labeling with NIR-641 N-succinimidyl Ester

This protocol provides a general procedure for labeling proteins, such as antibodies. Optimization may be required for specific proteins and desired degrees of labeling.[\[1\]](#)

Materials:

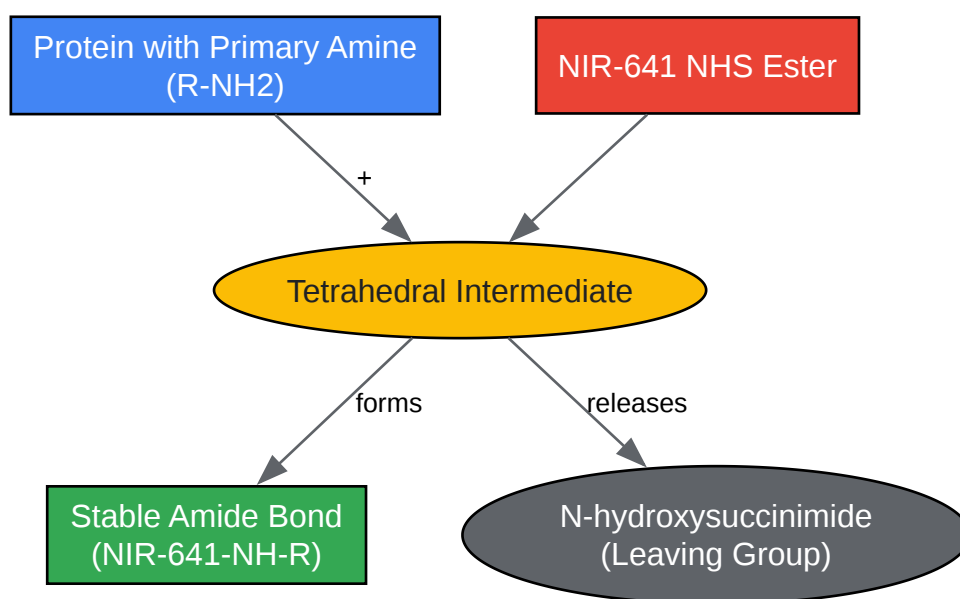
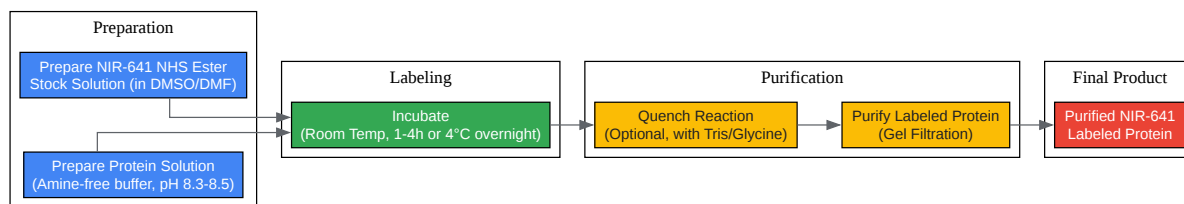
- Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)[\[2\]](#)[\[9\]](#)
- **NIR-641 N-succinimidyl ester** stock solution (from Protocol 1)
- Reaction buffer (0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)[\[2\]](#)[\[9\]](#)
- Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[\[2\]](#)
- Purification column (e.g., gel filtration or desalting column)[\[1\]](#)[\[2\]](#)

Procedure:

- **Protein Preparation:** Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer.[\[2\]](#) Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.[\[6\]](#)
- **pH Adjustment:** Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer. This slightly alkaline pH is optimal for the reaction as it deprotonates the primary amines, making them more nucleophilic.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- **Labeling Reaction:**

- Add the calculated amount of the **NIR-641 N-succinimidyl ester** stock solution to the protein solution. A molar excess of the NHS ester is typically used.[9]
- Gently mix the reaction solution immediately.
- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] Protect the reaction from light.[2][8]
- Quenching the Reaction (Optional): To stop the labeling reaction, add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM.[2] This will react with any excess NHS ester.
- Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column.[1][2] Elute the labeled protein with an appropriate buffer (e.g., PBS).

Visualizations



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